molecular formula C4H8O4 B584009 D-[2-13C]Threose CAS No. 478506-49-9

D-[2-13C]Threose

Cat. No.: B584009
CAS No.: 478506-49-9
M. Wt: 121.096
InChI Key: FMAORJIQYMIRHF-QLUVSIKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

D-[2-13C]Threose can be synthesized through several methods. One common approach involves the selective degradation of D-glucose using lead tetraacetate, which results in the formation of di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose, which can be further converted to D-threose . Another method involves the stereoselective synthesis from D-glyceraldehyde acetonide, followed by reactions with specific reagents to obtain the desired labeled compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using isotope-labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotope at the correct position. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

D-[2-13C]Threose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    D-Threose: The non-labeled version of D-[2-13C]Threose.

    L-Threose: The enantiomer of D-Threose.

    Threitol: The reduced form of threose.

    Threonic Acid: The oxidized form of threose

Uniqueness

This compound is unique due to the presence of the carbon-13 isotope, which makes it invaluable for isotopic labeling studies. This feature distinguishes it from its non-labeled counterparts and other similar compounds, providing enhanced capabilities for detailed molecular analysis .

Biological Activity

D-[2-13C]Threose is a stable isotope-labeled form of the sugar D-threose, which plays a significant role in various biochemical processes. This article explores the biological activity of this compound, highlighting its metabolic pathways, applications in research, and implications for health and disease.

Overview of this compound

D-threose is a four-carbon aldose sugar that can exist in two stereoisomeric forms: D-threose and L-threose. The carbon-13 labeling at the second carbon atom allows researchers to trace metabolic pathways involving this sugar, particularly in studies related to cellular metabolism and energy production.

Metabolic Pathways

This compound is involved in several key metabolic pathways:

  • Glycolysis : As a carbohydrate, D-threose can enter glycolytic pathways, contributing to ATP production.
  • Pentose Phosphate Pathway (PPP) : D-threose can be utilized in the PPP, which is crucial for nucleotide synthesis and cellular redox balance.
  • Nucleotide Biosynthesis : The incorporation of this compound into nucleotides can be tracked using NMR spectroscopy, providing insights into DNA and RNA synthesis dynamics.

Research Applications

This compound has several important applications in scientific research:

  • Metabolic Flux Analysis : The compound is used in 13C metabolic flux analysis (MFA) to quantify intracellular fluxes in cancer cells. This technique helps understand how cancer cells utilize glucose and other substrates for growth and proliferation .
  • NMR Spectroscopy : The carbon-13 label facilitates detailed NMR studies of ribose-containing molecules, allowing researchers to investigate the dynamics of sugar interactions within biological systems .
  • Synthesis of Labeled Compounds : this compound serves as a precursor for synthesizing other labeled compounds, such as glucose and mannose derivatives, which are important for various biochemical studies .

Case Studies

Several studies have employed this compound to elucidate its biological effects:

  • Cancer Metabolism : A study utilized this compound to analyze metabolic alterations in cancer cells under different nutrient conditions. The findings indicated that cancer cells preferentially metabolize certain sugars, including D-threose, to sustain rapid growth .
  • Nucleotide Dynamics : Research involving the incorporation of this compound into DNA demonstrated its utility in studying the dynamics of base pairing and genome stability. This work highlighted how isotopic labeling can reveal transient states within nucleic acids that may affect cellular functions .

Comparative Analysis

The following table compares this compound with other related compounds:

CompoundRole in MetabolismApplications
This compound Precursor for nucleotide synthesisMetabolic flux analysis, NMR studies
D-Ribose Key component of ATP and RNAEnergy metabolism studies
D-[1-13C]Ribose Used for tracing ribosome dynamicsNMR spectroscopy

Properties

IUPAC Name

(3S,4R)-(313C)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAORJIQYMIRHF-QLUVSIKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@@H](C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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